Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, can occur at the ortho and para positions of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Scientific Research Applications
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar protecting group properties.
t-Butyloxycarbonyl (Boc) carbamate: Another common carbamate protecting group used in peptide synthesis.
Uniqueness
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in both laboratory and industrial settings makes it a valuable compound for scientific research.
Properties
IUPAC Name |
benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSZIJXTFJXBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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